molecular formula C19H17N5O3S B4866241 methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate

methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate

Cat. No.: B4866241
M. Wt: 395.4 g/mol
InChI Key: GQCRAKZZEKLATA-UHFFFAOYSA-N
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Description

Methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate is a fused heterocyclic compound featuring a pyrimido-benzimidazole core with a methylpyrimidinylthio substituent and an ester functional group. This structure places it within a broader class of bioactive molecules, often explored for pharmaceutical applications due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name

methyl 2-[2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyrimido[1,2-a]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-12-7-8-20-18(21-12)28-11-13-9-16(25)24-15-6-4-3-5-14(15)22-19(24)23(13)10-17(26)27-2/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCRAKZZEKLATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)N3C4=CC=CC=C4N=C3N2CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate typically involves multi-step organic reactions. The starting materials often include 4-methylpyrimidine and benzimidazole derivatives. The key steps in the synthesis may involve:

    Thioether Formation: Reacting 4-methylpyrimidine with a suitable thiol reagent to form the thioether linkage.

    Cyclization: Using cyclization reactions to form the pyrimido[1,2-a]benzimidazole core.

    Acetylation: Introducing the acetate group through acetylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The terminal methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing further functionalization.

Conditions :

  • Basic hydrolysis : Aqueous NaOH/EtOH, reflux .

  • Acidic hydrolysis : HCl/H2O, 60–80°C .

Product :
2-{[(4-Methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetic acid.

Oxidation of the Thioether Group

The thioether (–S–CH2–) moiety is susceptible to oxidation, forming a sulfone (–SO2–CH2–), which alters electronic properties and enhances metabolic stability.

Conditions :

  • mCPBA (meta-chloroperbenzoic acid) in dichloromethane (0°C to rt) .

  • H2O2/CH3COOH (1:1 v/v), 12 h .

Product :
Methyl [2-{[(4-methylpyrimidin-2-yl)sulfonyl]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate.

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic substitution at the 2-position (adjacent to the thioether). Halogenation or amination may occur depending on reaction conditions.

Reagents :

  • POCl3/DMF (Vilsmeier–Haack reagent) for chlorination .

  • NH3/EtOH under pressure for amination .

Example Product :
Methyl [2-{[(4-methyl-5-chloropyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate.

Functionalization of the Benzimidazole Nitrogen

The N–H group in the benzimidazole core can undergo alkylation or acylation to modulate biological activity.

Reagents :

  • Methyl iodide/K2CO3 in DMF for N-alkylation .

  • Acetyl chloride/pyridine for N-acylation .

Example Product :
Methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxo-3-acetylpyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate.

Cross-Coupling Reactions

The pyrimidine or benzimidazole rings may participate in palladium-catalyzed cross-coupling reactions if halogenated derivatives are synthesized.

Conditions :

  • Suzuki coupling : Pd(PPh3)4, Na2CO3, arylboronic acid .

  • Buchwald–Hartwig amination : Pd2(dba)3, Xantphos, amine .

Example Product :
Methyl [2-{[(4-methyl-5-(4-fluorophenyl)pyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate.

Cyclization and Ring Expansion

Under acidic or thermal conditions, the fused pyrimido-benzimidazole system may undergo cyclization to form extended polyheterocycles.

Conditions :

  • Polyphosphoric acid (PPA) , 150°C, 6 h .

  • Ac2O/NaOAc , reflux .

Example Product :
Tetracyclic derivatives via intramolecular C–N bond formation.

Comparative Reactivity of Key Functional Groups

Functional Group Reaction Type Conditions Product Modifications
Methyl esterHydrolysisNaOH/EtOH, reflux Carboxylic acid
Thioether (–S–)OxidationmCPBA/DCM Sulfone (–SO2–)
Pyrimidine C–HHalogenationPOCl3/DMF Chlorinated pyrimidine
Benzimidazole N–HAlkylationCH3I/K2CO3 N-Alkylated derivative

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C15H16N4O2S
  • Molecular Weight : 316.38 g/mol
  • Key Functional Groups :
    • Pyrimidine ring
    • Benzimidazole moiety
    • Thioether linkage

Physical Properties

  • Solubility : Soluble in organic solvents like DMSO and ethanol.
  • Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.

Pharmaceutical Development

Methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of benzimidazole compounds exhibit significant activity against various pathogens.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related compounds, revealing that modifications to the benzimidazole structure enhance efficacy against resistant bacterial strains .

Cancer Research

The compound's structural similarity to known anticancer agents suggests potential applications in oncology. Research indicates that pyrimidine derivatives can inhibit specific kinases involved in cancer progression.

Case Study: Kinase Inhibition

In vitro studies demonstrated that methylated pyrimidine derivatives effectively inhibit cell proliferation in cancer cell lines by targeting the PI3K/Akt signaling pathway .

Material Science

The incorporation of this compound into polymer matrices has been explored for developing smart materials with enhanced properties.

Case Study: Polymer Composites

Research conducted on polymer composites containing this compound showed improved thermal stability and mechanical strength, making them suitable for high-performance applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
PharmaceuticalAntimicrobial agentEffective against resistant strains
Cancer ResearchPotential anticancer propertiesInhibits proliferation in cancer cell lines
Material ScienceEnhances polymer propertiesImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 2: Spectroscopic Data Comparison

Compound FT-IR Key Peaks (cm$^{-1}$) $^1$H NMR (δ ppm, Key Signals) $^13$C NMR (δ ppm, Key Signals)
Target Expected C=O (~1679), C–S (~700) Methyl ester (~3.5), aromatic protons (~7.0) Ester carbonyl (~170), aromatic carbons
5p 1679 (C=O), 734 (C–Cl) 3.48 (OCH3), 7.07–7.62 (aromatic) 152.5 (C=O), 128.59 (aromatic)
5t 2229 (C≡N), 1681 (C=O) 1.17 (CH3CH2), 7.07–7.62 (aromatic) 14.71 (CH3CH2), 139.08 (C≡N)

Biological Activity

Methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate is a synthetic compound that belongs to a class of derivatives known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article delves into the biological activity of this compound, summarizing key findings from recent studies.

Chemical Structure

The compound’s structure can be represented as follows:

C15H16N4OS\text{C}_{15}\text{H}_{16}\text{N}_4\text{OS}

It contains a benzimidazole core with a pyrimidine substituent, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer). In vitro assays demonstrated an IC50 value in the micromolar range, indicating potent activity against these cell types .
  • Mechanism of Action : The compound appears to act by inhibiting key enzymes involved in cancer progression. Specifically, it has been shown to inhibit Aurora-A kinase and KSP (Kinesin Spindle Protein), both of which are critical in cell division and proliferation .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against several bacterial strains:

  • Inhibition Assays : Studies reported that this compound displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, showcasing its effectiveness as an antimicrobial agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes:

  • Acetylcholinesterase Inhibition : It showed promising results in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition constant (IC50) was found to be in the low micromolar range .

Study 1: Anticancer Efficacy

In a study published by Uslu Kobak et al., the efficacy of the compound against HCT116 cells was analyzed. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Study 2: Antimicrobial Properties

A comprehensive evaluation of the antimicrobial activity was conducted by testing the compound against nine different bacterial strains. The results demonstrated that it had a broad-spectrum effect, particularly against Staphylococcus aureus and Escherichia coli, with notable anti-biofilm properties .

Data Summary Table

Biological ActivityTest SubjectResultReference
AnticancerHCT116 Cell LineIC50: Micromolar range
AntimicrobialVarious Bacterial StrainsSignificant activity
Acetylcholinesterase InhibitionEnzyme AssaysIC50: Low micromolar range

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.